molecular formula C12H12N2O4 B2813238 2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 917889-48-6

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2813238
CAS No.: 917889-48-6
M. Wt: 248.238
InChI Key: RTNDTCJUSYJSRD-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on their specific structure and the biological target they interact with. For example, some quinazoline derivatives have been found to inhibit α-amylase and α-glucosidase enzymes .

Future Directions

Quinazoline derivatives have shown significant potential in various fields, including biology, pesticides, and medicine . Future research could focus on exploring the potential applications of “2,4-Dioxo-3-propyl-1H-quinazoline-7-carboxylic acid” in these fields, as well as developing more efficient synthesis methods and investigating its mechanism of action in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dioxo-3-propyl-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h3-4,6H,2,5H2,1H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNDTCJUSYJSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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